Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester
Overview
Description
Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This compound is characterized by its unique structure, which includes an ethoxycarbonylacetyl group, a benzyl group, and a glycinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester typically involves the esterification of ethyl glycinate with ethoxycarbonylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.
Major Products Formed
Hydrolysis: Ethyl glycinate and ethoxycarbonylacetic acid.
Reduction: Ethyl N-(hydroxyacetyl)-N-benzylglycinate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: An ester with a fruity aroma, used in flavorings and fragrances.
Ethyl butanoate: Another ester with a pleasant aroma, used in the food and beverage industry.
Uniqueness
Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C16H21NO5/c1-3-21-15(19)10-14(18)17(12-16(20)22-4-2)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
AHXJAKSHPPOAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)N(CC1=CC=CC=C1)CC(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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